molecular formula C6H13NO B8147961 2-Pyrrolidineethanol, (R)-

2-Pyrrolidineethanol, (R)-

Cat. No.: B8147961
M. Wt: 115.17 g/mol
InChI Key: JZXVADSBLRIAIB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyrrolidineethanol, ®-, can be synthesized through the hydroxyalkylation reaction of pyrrolidine. In an inert atmosphere, pyrrolidine is dissolved in a solvent such as toluene, and a basic metal salt like potassium carbonate is added as a catalyst. An alkyl halide, such as ethyl chloride, is then introduced, and the reaction is carried out at an appropriate temperature, typically around 50°C .

Industrial Production Methods

The industrial production of 2-Pyrrolidineethanol, ®-, involves a similar process but on a larger scale. The reaction conditions are optimized for mass production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Pyrrolidineethanol, ®-, involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating various catalytic processes. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological responses .

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXVADSBLRIAIB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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